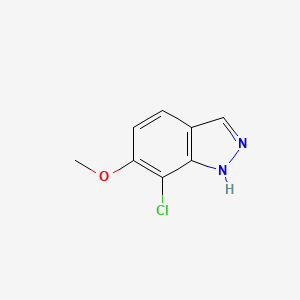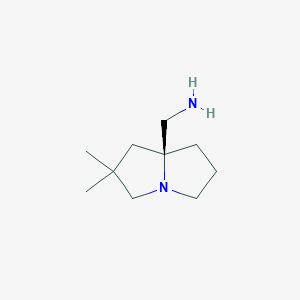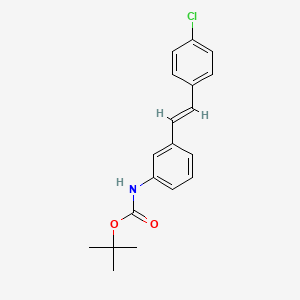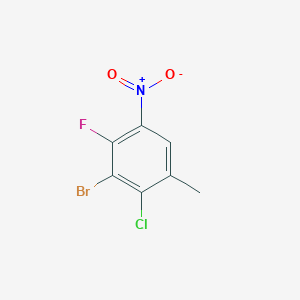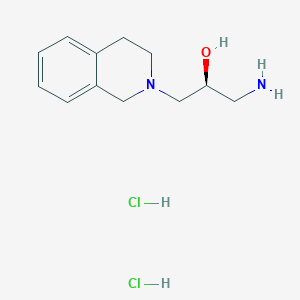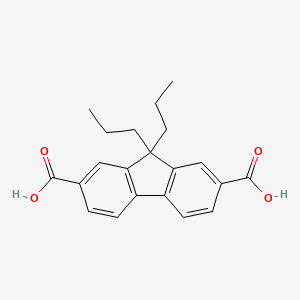
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups at the 2 and 7 positions, as well as two propyl groups at the 9 position of the fluorene core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid typically involves the alkylation of fluorene derivatives followed by carboxylation. One common method includes the reaction of 9H-fluorene with propyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the propyl groups at the 9 position. This is followed by a Friedel-Crafts acylation to introduce the carboxylic acid groups at the 2 and 7 positions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid groups may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Diethyl-9H-fluorene-2,7-dicarboxylic acid
Comparison: Compared to its similar compounds, 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized materials and in research settings .
Properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9,9-dipropylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C21H22O4/c1-3-9-21(10-4-2)17-11-13(19(22)23)5-7-15(17)16-8-6-14(20(24)25)12-18(16)21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
MXKUBOYSNICNCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



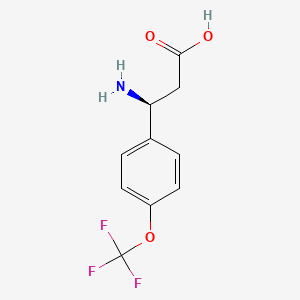
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
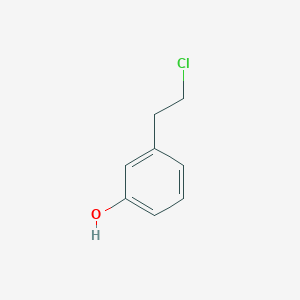
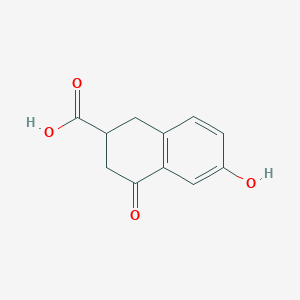
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
